An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectral data for Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details predicted ¹H and ¹³C NMR chemical shifts, provides in-depth experimental protocols for data acquisition, and explains the rationale behind spectral interpretation.
Introduction
Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate is a substituted pyridine derivative, a class of compounds frequently encountered in pharmaceutical and materials science research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.[1] This guide will provide a detailed framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this specific compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the electron-donating nature of the pyrrolidine nitrogen and the electron-withdrawing nature of the methyl carboxylate group, the chemical shifts of the pyridine ring protons and carbons are expected to be significantly influenced. The following tables summarize the predicted chemical shifts, which are essential for guiding spectral assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-2 | 8.2 - 8.4 | d | ~2.5 |
| H-4 | 7.5 - 7.7 | dd | ~2.5, ~1.5 |
| H-6 | 8.0 - 8.2 | d | ~1.5 |
| Pyrrolidine CH₂ (α to N) | 3.3 - 3.5 | t | ~6.5 |
| Pyrrolidine CH₂ (β to N) | 2.0 - 2.2 | p | ~6.5 |
| Methyl (OCH₃) | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |
| C-2 | 145 - 148 |
| C-3 | 120 - 123 |
| C-4 | 130 - 133 |
| C-5 | 148 - 151 |
| C-6 | 135 - 138 |
| Pyrrolidine C (α to N) | 47 - 50 |
| Pyrrolidine C (β to N) | 25 - 28 |
| Methyl (OCH₃) | 52 - 55 |
| Carbonyl (C=O) | 165 - 168 |
Experimental Protocols for NMR Data Acquisition
The following protocols are designed to yield high-quality NMR data for the structural elucidation of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate.
Sample Preparation
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Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2]
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Sample Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
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Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[3] Modern spectrometers can also reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
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Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy
¹H NMR Acquisition:
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Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[3]
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
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Acquisition Parameters:
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Spectral Width: 12-16 ppm
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Acquisition Time: 2-4 seconds
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Relaxation Delay (d1): 1-2 seconds
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Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
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Acquisition Parameters:
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Spectral Width: 200-240 ppm
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Acquisition Time: 1-2 seconds
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Relaxation Delay (d1): 2 seconds
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]
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2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.[1]
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate, it will be instrumental in confirming the connectivity within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons. It is the most reliable method for assigning the carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for identifying quaternary carbons (like C-3, C-5, and the carbonyl carbon) and for piecing together the different fragments of the molecule.
Rationale and Interpretation
The interpretation of the NMR spectra relies on understanding the influence of the substituents on the chemical environment of the nuclei. The electron-donating pyrrolidine group will shield the pyridine ring, particularly at the ortho (C-6) and para (C-4) positions, while the electron-withdrawing methyl carboxylate group will deshield the ring, especially at the ortho (C-2, C-4) and para (C-6) positions. The interplay of these effects determines the final chemical shifts.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the NMR experiments and the key correlations expected for the structural elucidation of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate.
Caption: A typical workflow for NMR-based structural elucidation.
Caption: Key expected HMBC correlations for structure confirmation.
Conclusion
This guide provides a robust framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of Methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently elucidate and verify the structure of this compound. The application of 2D NMR techniques is paramount for unambiguous signal assignment and is a critical component of a thorough characterization.
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251275) - NP-MRD. (n.d.). Retrieved from [Link]
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methyl 5-(pyrrolidin-1-yl)pyridine-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]
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